molecular formula C23H25NO4 B2438210 (2Z)-2-[(4-methoxyphenyl)methylidene]-6-[2-(piperidin-1-yl)ethoxy]-2,3-dihydro-1-benzofuran-3-one CAS No. 1639002-93-9

(2Z)-2-[(4-methoxyphenyl)methylidene]-6-[2-(piperidin-1-yl)ethoxy]-2,3-dihydro-1-benzofuran-3-one

Cat. No.: B2438210
CAS No.: 1639002-93-9
M. Wt: 379.456
InChI Key: YWHGWLVJNDHIIG-JCMHNJIXSA-N
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Description

(2Z)-2-[(4-methoxyphenyl)methylidene]-6-[2-(piperidin-1-yl)ethoxy]-2,3-dihydro-1-benzofuran-3-one is a synthetic organic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a methoxybenzylidene group and a piperidinyl ethoxy side chain suggests that this compound may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(4-methoxyphenyl)methylidene]-6-[2-(piperidin-1-yl)ethoxy]-2,3-dihydro-1-benzofuran-3-one typically involves the following steps:

    Formation of Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving appropriate starting materials such as 2-hydroxybenzaldehyde derivatives.

    Introduction of Methoxybenzylidene Group: The methoxybenzylidene group can be introduced via a condensation reaction between 4-methoxybenzaldehyde and the benzofuran core.

    Attachment of Piperidinyl Ethoxy Side Chain: The piperidinyl ethoxy side chain can be attached through nucleophilic substitution reactions using appropriate piperidine derivatives.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxybenzylidene group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions may target the benzofuran core or the methoxybenzylidene group, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as alkyl halides or amines under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-2-[(4-methoxyphenyl)methylidene]-6-[2-(piperidin-1-yl)ethoxy]-2,3-dihydro-1-benzofuran-3-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

Biologically, benzofuran derivatives are known for their antimicrobial, antiviral, and anticancer activities. This compound may be investigated for similar properties, potentially serving as a lead compound for drug development.

Medicine

In medicine, the compound’s potential therapeutic effects could be explored in the treatment of diseases such as cancer, infections, and neurological disorders. Its ability to interact with specific biological targets may make it a candidate for further pharmacological studies.

Industry

Industrially, the compound may find applications in the development of new materials, agrochemicals, or pharmaceuticals. Its chemical stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of (2Z)-2-[(4-methoxyphenyl)methylidene]-6-[2-(piperidin-1-yl)ethoxy]-2,3-dihydro-1-benzofuran-3-one would depend on its specific biological targets. Potential mechanisms may include:

    Inhibition of Enzymes: The compound may inhibit specific enzymes involved in disease pathways.

    Interaction with Receptors: It may bind to and modulate the activity of receptors in the body.

    Disruption of Cellular Processes: The compound could interfere with cellular processes such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran Derivatives: Compounds such as 2-(4-methoxybenzylidene)benzofuran and 6-(2-(piperidin-1-yl)ethoxy)benzofuran share structural similarities.

    Methoxybenzylidene Compounds: Other compounds with methoxybenzylidene groups may exhibit similar chemical properties.

Uniqueness

The uniqueness of (2Z)-2-[(4-methoxyphenyl)methylidene]-6-[2-(piperidin-1-yl)ethoxy]-2,3-dihydro-1-benzofuran-3-one lies in its combination of functional groups, which may confer distinct biological activities and chemical reactivity. Its specific structure allows for targeted interactions with biological molecules, making it a valuable compound for research and development.

Properties

IUPAC Name

(2Z)-2-[(4-methoxyphenyl)methylidene]-6-(2-piperidin-1-ylethoxy)-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO4/c1-26-18-7-5-17(6-8-18)15-22-23(25)20-10-9-19(16-21(20)28-22)27-14-13-24-11-3-2-4-12-24/h5-10,15-16H,2-4,11-14H2,1H3/b22-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWHGWLVJNDHIIG-JCMHNJIXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCCN4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCCN4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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